molecular formula C17H14N2O6 B2786284 (E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 346612-08-6

(E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2786284
CAS No.: 346612-08-6
M. Wt: 342.307
InChI Key: TXXVFQBQMFDVHP-XYOKQWHBSA-N
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Description

The compound is a pyrimidine-2,4,6-trione derivative featuring:

  • A 1-(2,5-dimethoxyphenyl) substituent at position 1, providing electron-donating methoxy groups.
  • A 5-(furan-2-ylmethylene) group at position 5 in the E-configuration, introducing aromatic heterocyclic character.

Properties

IUPAC Name

(5E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c1-23-10-5-6-14(24-2)13(9-10)19-16(21)12(15(20)18-17(19)22)8-11-4-3-7-25-11/h3-9H,1-2H3,(H,18,20,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXVFQBQMFDVHP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=CO3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory properties, and its mechanism of action as observed in various studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H15N3O5\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_5

This structure includes a pyrimidine ring fused with a furan moiety and methoxy groups that enhance its biological profile.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa showed that it outperformed several conventional antibiotics. The minimum inhibitory concentration (MIC) values were recorded at low concentrations, indicating potent antibacterial activity.

Bacterial Strain MIC (µg/mL) Control Antibiotic MIC (µg/mL)
Escherichia coli8Ciprofloxacin16
Pseudomonas aeruginosa4Gentamicin32

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

The antifungal activity of the compound was evaluated against common fungal pathogens. The results indicated effective inhibition of fungal growth, particularly against Candida albicans.

Fungal Strain MIC (µg/mL) Control Antifungal MIC (µg/mL)
Candida albicans16Fluconazole32
Aspergillus niger32Amphotericin B64

The compound's ability to disrupt fungal cell membranes was hypothesized to be a key mechanism behind its antifungal effects .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown significant anti-inflammatory effects in various assays. It was tested using models of inflammation such as the carrageenan-induced paw edema in rats. The results indicated a reduction in edema comparable to standard anti-inflammatory drugs like Indomethacin.

Treatment Group Edema Reduction (%)
Control0
Compound Treatment65
Indomethacin70

This suggests that the compound may inhibit pro-inflammatory cytokines and mediators .

The proposed mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Modulation of Immune Response : It appears to modulate the immune response by downregulating pro-inflammatory cytokines.
  • Interaction with DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, disrupting bacterial DNA replication processes .

Case Studies

A notable case study involved the synthesis and evaluation of this compound alongside other derivatives. The study highlighted its superior activity compared to traditional antibiotics and antifungals. The researchers utilized various spectroscopic techniques such as NMR and IR for characterization and confirmed the biological activity through both in vitro and in vivo models .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents at Positions 1 and 5 Key Electronic Features
Target Compound 1: 2,5-Dimethoxyphenyl
5: Furan-2-ylmethylene (E)
Electron-donating methoxy groups enhance solubility; furan contributes π-conjugation .
5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylene}-1,3-dimethylpyrimidinetrione () 1: Methyl
5: 3,4-Dichlorophenyl-substituted furan
Chlorine atoms introduce electron-withdrawing effects, increasing stability and altering reactivity .
1,3-Dimethyl-5-(4-trifluoromethylbenzylidene)pyrimidinetrione () 1: Methyl
5: Trifluoromethylbenzylidene
Strong electron-withdrawing CF₃ group enhances electrophilicity, impacting solvatochromic behavior .
5-(4-N,N-Diethylaminophenyl)-5-hydroxypyrimidinetrione () 1: H
5: Diethylaminophenyl + hydroxyl
Amino groups act as electron donors, while hydroxyl enables hydrogen bonding, affecting biological interactions .

Key Insight : The target compound’s 2,5-dimethoxy substitution distinguishes it from halogenated or alkylated analogues, offering balanced electron-donating properties and solubility advantages.

Spectral and Physical Properties

Compound IR/NMR Highlights pKa (Predicted) Solubility
Target Compound Expected peaks: ~1745 cm⁻¹ (C=O), ~1580 cm⁻¹ (aromatic C=C), δ 3.6–3.9 ppm (OCH₃) Moderate (methoxy enhances polarity)
5-(3-Chlorophenyl-furan) derivative () IR: 717 cm⁻¹ (C–Cl); NMR: δ 7.7–7.9 ppm (aromatic H) 6.88 Low (chlorine reduces polarity)
5-Hydroxy analogues () IR: ~3400 cm⁻¹ (O–H); NMR: δ 5.5–6.0 ppm (hydroxyl H) ~8–10 (hydroxyl) High (due to H-bonding)

Key Insight : Methoxy groups in the target compound improve solubility compared to chlorinated analogues, while hydroxylated variants exhibit higher polarity.

Q & A

Q. What are the established synthetic routes for preparing this pyrimidinetrione derivative, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving barbituric acid derivatives, aldehydes, and substituted phenols. For example, describes a cascade reaction using salicylaldehydes and dimethylbarbituric acid under solvent-free conditions, achieving high yields (80–95%) through microwave-assisted heating (60–80°C, 10–15 min). Optimization involves adjusting stoichiometry (1:1.2 molar ratio of aldehyde to barbituric acid), catalyst selection (e.g., p-TSA for acid catalysis), and temperature control to minimize side products. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer: 1H/13C NMR (500 MHz, CDCl3) and IR spectroscopy are essential for confirming the (E)-configuration of the furan-2-ylmethylene group and verifying the absence of tautomeric forms. For instance, and highlight characteristic peaks: furan protons at δ 6.5–7.5 ppm and pyrimidinetrione carbonyls at 164–168 ppm in 13C NMR. Discrepancies in integration ratios (e.g., aromatic vs. aliphatic protons) may arise from solvent impurities or tautomerism; these are resolved by repeating experiments in deuterated DMSO or using 2D NMR (COSY, HSQC) .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s activity?

  • Methodological Answer: Standard assays include:
  • Anticancer screening: MTT assays on MCF-7 (breast cancer) or HeLa cells, with IC50 determination ( reports EC50 values <10 μM for related pyrimidinetriones) .
  • Enzyme inhibition: Fluorescence-based assays for SOD1 aggregation ( and describe EC50 values of 3.29–3.36 μM for mutant SOD1 inhibitors) .
  • Controls: Use cisplatin (anticancer) or riluzole (SOD1 reference) to validate assay reliability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across pyrimidinetrione derivatives?

  • Methodological Answer: SAR analysis should compare substituent effects on the phenyl and furan rings. For example:
  • 2,5-Dimethoxyphenyl vs. 4-fluorophenyl: shows fluorinated derivatives (EC50 3.29 μM) exhibit stronger SOD1 inhibition than methoxy-substituted analogs (EC50 3.36 μM), likely due to enhanced electron-withdrawing effects .
  • Furan vs. thiophene: indicates thioxo-pyrimidinediones show reduced activity, suggesting heteroatom electronegativity impacts target binding. Computational modeling (DFT, molecular docking) can further clarify steric/electronic contributions .

Q. What strategies resolve discrepancies in reported EC50/IC50 values for structurally similar compounds?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell line passage number, incubation time). To mitigate:
  • Standardize protocols: Use identical cell lines (ATCC-validated), serum concentrations (10% FBS), and incubation periods (48–72 hrs).
  • Validate purity: HPLC (≥95% purity, ) ensures biological effects are compound-specific, not impurity-driven .
  • Cross-reference with orthogonal assays: Compare MTT results with apoptosis markers (Annexin V/PI) or Western blotting (caspase-3 activation).

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer:
  • ADMET prediction: Tools like SwissADME assess logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition. For example, ’s fluorobenzoyl derivative has logP ~2.8, suggesting favorable blood-brain barrier penetration .
  • Molecular dynamics (MD): Simulate binding stability to SOD1 () or kinase targets. Adjust substituents (e.g., replacing methoxy with trifluoromethyl) to enhance hydrophobic interactions .

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